2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide

HDAC1 inhibition indole scaffold structure-activity relationship

2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1144449-06-8; C₁₈H₁₄BrFN₂O₂; MW 389.2) is a fully synthetic N1‑acetamide‑linked, C3‑acetyl‑substituted indole derivative that concurrently inhibits histone deacetylase 1 (HDAC1, IC₅₀ = 48 nM) and indoleamine 2,3‑dioxygenase 1 (IDO1, IC₅₀ = 140 nM) in cell‑free recombinant enzyme assays. The molecule is distinguished from indole‑3‑acetamide congeners by its N1‑(4‑bromo‑2‑fluorophenyl)acetamide motif, which embeds a mixed‑halogen substitution pattern on the anilide ring that is absent from simpler 3‑substituted indole or indole‑1‑yl‑acetamide controls.

Molecular Formula C18H14BrFN2O2
Molecular Weight 389.2 g/mol
Cat. No. B12185350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide
Molecular FormulaC18H14BrFN2O2
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C18H14BrFN2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24)
InChIKeyVVPSBCWFYZAQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide — Identity, Chemotype & Bi-Profile Activity Benchmarking


2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1144449-06-8; C₁₈H₁₄BrFN₂O₂; MW 389.2) is a fully synthetic N1‑acetamide‑linked, C3‑acetyl‑substituted indole derivative that concurrently inhibits histone deacetylase 1 (HDAC1, IC₅₀ = 48 nM) and indoleamine 2,3‑dioxygenase 1 (IDO1, IC₅₀ = 140 nM) in cell‑free recombinant enzyme assays [1]. The molecule is distinguished from indole‑3‑acetamide congeners by its N1‑(4‑bromo‑2‑fluorophenyl)acetamide motif, which embeds a mixed‑halogen substitution pattern on the anilide ring that is absent from simpler 3‑substituted indole or indole‑1‑yl‑acetamide controls .

2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide — Why Indole‑1‑yl‑acetamide or 3‑Substituted‑indole Analogs Cannot be Interchanged Blindly


Generic indole‑3‑acetamides or unsubstituted indole‑1‑yl‑acetamide fragments lack at least one of the three structural determinants required to reproduce the dual HDAC1/IDO1 inhibition profile of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide: (i) the C3‑acetyl group that hydrogen‑bonds with the HDAC1 active‑site rim [1]; (ii) the N1‑acetamide linker that correctly orients the anilide ring toward the IDO1 heme‑binding cleft [2]; and (iii) the 4‑bromo‑2‑fluoro substitution pattern that simultaneously enhances hydrophobic packing and metabolic stability relative to des‑halogen or mono‑halogen analogs [3]. Even the close chloro‑for‑fluoro analog 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo‑2‑chlorophenyl)acetamide exhibits a different electronic surface potential and steric bulk, making predicted activity profiles unreliable without empirical side‑by‑side data .

2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide — Comparator‑Based Quantitative Differentiation Evidence


HDAC1 Biochemical IC₅₀: Target vs. Core Scaffold Analog 2-(3-Acetyl-1H-indol-1-yl)acetamide

The target compound inhibits recombinant human full‑length HDAC1 with an IC₅₀ of 48 nM, measured by fluorescence assay after 30‑min incubation [1]. In contrast, the comparator 2‑(3‑acetyl‑1H‑indol‑1‑yl)acetamide — which retains the C3‑acetyl‑indole core but lacks the N‑(4‑bromo‑2‑fluorophenyl)acetamide extension — has no reported HDAC1 inhibitory activity in the same curated database, indicating that the N‑aryl‑acetamide tail is a prerequisite for HDAC1 engagement [2]. This is a class‑level inference: within the 3‑acetyl‑indole chemotype, HDAC1 inhibition requires the elaborated N1‑acetamide side chain.

HDAC1 inhibition indole scaffold structure-activity relationship

IDO1 Biochemical IC₅₀: Target vs. Des‑Bromo‑Des‑Fluoro Core Scaffold

The same target compound also inhibits recombinant human GST‑tagged IDO1 (residues 1–404) with an IC₅₀ of 140 nM, using D‑tryptophan as substrate [1]. The core scaffold 2‑(3‑acetyl‑1H‑indol‑1‑yl)acetamide shows no detectable IDO1 inhibition under comparable conditions, as curated in the same BindingDB/ChEMBL dataset [2]. This dual‑target biochemical profile (HDAC1 48 nM + IDO1 140 nM) is not replicated by any other commercially available 3‑acetyl‑indole‑1‑yl‑acetamide congener in the same database, making the target compound uniquely positioned for dual‑target epigenetic‑immuno‑oncology chemical biology studies.

IDO1 inhibition immuno-oncology indole-acetamide

Halogen Substitution: Bromo‑Fluoro vs. Bromo‑Chloro Anilide — Impact on Molecular Recognition

Replacement of the 2‑fluoro substituent by chlorine yields the direct analog 2‑(3‑acetyl‑1H‑indol‑1‑yl)‑N‑(4‑bromo‑2‑chlorophenyl)acetamide (CAS 1219562-06-7, MW 405.68), which differs in molecular weight (+16.48 Da) and van der Waals volume (chlorine ≈ 19.6 ų; fluorine ≈ 9.6 ų) . Fluorine uniquely participates in orthogonal dipolar C–F···H–C interactions and can act as a weak hydrogen‑bond acceptor, whereas chlorine predominantly engages in σ‑hole halogen bonding [1]. Within the broader 3‑acetylindole class, fluorine substitution has been correlated with improved metabolic stability and bioavailability compared to chloro or des‑halo congeners [2]. Although no direct head‑to‑head potency comparison is available, these physicochemical differences are sufficient to alter binding pose and selectivity profiles, making blind interchange of the chloro analog unreliable for SAR studies.

halogen bonding medicinal chemistry fluorine substitution

Absence of BRPF1 Bromodomain Activity: Target vs. Reported 3‑Acetylindole BRPF1 Inhibitors

A subset of 3‑acetylindole derivatives function as selective BRPF1 bromodomain inhibitors; for example, lead compound 18 (a close structural relative within the same chemotype) exhibits a BRPF1B IC₅₀ of 102 nM [1]. By contrast, 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide shows a Kd of >100 μM (1.05 × 10⁵ nM) against BRPF1 in a BromoScan binding assay, indicating negligible engagement of this bromodomain [2]. This selectivity gap demonstrates that the N1‑(4‑bromo‑2‑fluorophenyl)acetamide extension effectively redirects the molecule away from BRPF1 and toward HDAC1/IDO1, providing a valuable selectivity control for epigenetic chemical biology experiments.

BRPF1 selectivity bromodomain acetyl‑lysine mimic

2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide — Highest‑Confidence Application Scenarios Based on Quantitative Evidence


Dual HDAC1/IDO1 Chemical Probe for Epigenetic‑Immuno‑Oncology Target Engagement Studies

The compound's concurrent inhibition of HDAC1 (IC₅₀ = 48 nM) and IDO1 (IC₅₀ = 140 nM) [1] makes it suitable as a single‑agent chemical probe for investigating crosstalk between histone acetylation and tryptophan catabolism in tumor microenvironment models. This dual‑target profile is absent from the core scaffold 2‑(3‑acetyl‑1H‑indol‑1‑yl)acetamide [2], positioning the compound as a unique tool for mechanistic studies in immune‑oncology.

Selectivity Control for BRPF1‑Focused Epigenetic Screening Libraries

With a BRPF1 Kd exceeding 100 μM versus a BRPF1‑active comparator's IC₅₀ of 102 nM [1][2], this compound serves as an ideal negative control or selectivity filter in bromodomain‑targeted screening cascades, ensuring that identified hits are not confounded by off‑target HDAC1/IDO1 activity.

Fluorine‑Scanning SAR and Halogen‑Bonding Interaction Studies

The 4‑bromo‑2‑fluoro substitution pattern distinctively pairs a strong σ‑hole bromine donor with a weak fluorine hydrogen‑bond acceptor [1]. The compound is thus a defined building block for systematic fluorine‑scanning SAR series comparing the 2‑fluoro, 2‑chloro (CAS 1219562-06-7; MW 405.68) [2] and des‑halo analogs, enabling computational chemists and structural biologists to deconvolute halogen‑bonding contributions to target engagement and metabolic stability .

Fragment‑Based Drug Discovery (FBDD) Reference with Bi‑Profile Annotation

Unlike most commercially available indole‑acetamide fragments that lack detailed target‑engagement annotation, this compound arrives with curated IC₅₀ data for two clinically relevant enzymes (HDAC1 and IDO1) plus a confirmed negative result against BRPF1 [1][2]. This rich annotation reduces the experimental burden in FBDD library design.

Quote Request

Request a Quote for 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.